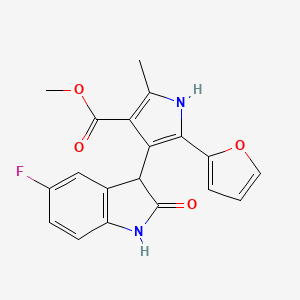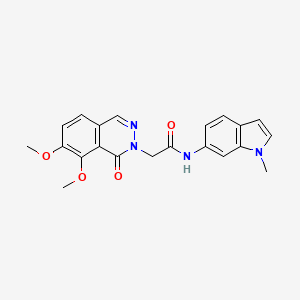![molecular formula C15H17ClN2O3S B14936086 N-[(4-chloro-1H-indol-1-yl)acetyl]-L-methionine](/img/structure/B14936086.png)
N-[(4-chloro-1H-indol-1-yl)acetyl]-L-methionine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-{[2-(4-CHLORO-1H-INDOL-1-YL)ACETYL]AMINO}-4-(METHYLSULFANYL)BUTANOIC ACID: is a complex organic compound characterized by the presence of an indole ring, a chlorinated substituent, and a butanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-{[2-(4-CHLORO-1H-INDOL-1-YL)ACETYL]AMINO}-4-(METHYLSULFANYL)BUTANOIC ACID typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Chlorination: The indole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Acetylation: The chlorinated indole is acetylated using acetic anhydride in the presence of a base like pyridine.
Coupling with Amino Acid: The acetylated indole is coupled with (2S)-2-amino-4-(methylsulfanyl)butanoic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur moiety, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the acetyl moiety, converting it to an alcohol.
Substitution: The chlorine atom on the indole ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted indole derivatives.
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as a biochemical probe due to its indole structure, which is common in many natural products and pharmaceuticals.
Medicine:
- Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry:
- Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism by which (2S)-2-{[2-(4-CHLORO-1H-INDOL-1-YL)ACETYL]AMINO}-4-(METHYLSULFANYL)BUTANOIC ACID exerts its effects is largely dependent on its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The chlorinated substituent and the butanoic acid moiety may also play roles in binding and reactivity, influencing the compound’s overall biological activity.
類似化合物との比較
- (2S)-2-{[2-(4-BROMO-1H-INDOL-1-YL)ACETYL]AMINO}-4-(METHYLSULFANYL)BUTANOIC ACID
- (2S)-2-{[2-(4-FLUORO-1H-INDOL-1-YL)ACETYL]AMINO}-4-(METHYLSULFANYL)BUTANOIC ACID
- (2S)-2-{[2-(4-METHYL-1H-INDOL-1-YL)ACETYL]AMINO}-4-(METHYLSULFANYL)BUTANOIC ACID
Uniqueness: The presence of the chlorine atom in (2S)-2-{[2-(4-CHLORO-1H-INDOL-1-YL)ACETYL]AMINO}-4-(METHYLSULFANYL)BUTANOIC ACID imparts unique electronic and steric properties, influencing its reactivity and interaction with biological targets. This makes it distinct from its brominated, fluorinated, and methylated analogs.
特性
分子式 |
C15H17ClN2O3S |
|---|---|
分子量 |
340.8 g/mol |
IUPAC名 |
(2S)-2-[[2-(4-chloroindol-1-yl)acetyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C15H17ClN2O3S/c1-22-8-6-12(15(20)21)17-14(19)9-18-7-5-10-11(16)3-2-4-13(10)18/h2-5,7,12H,6,8-9H2,1H3,(H,17,19)(H,20,21)/t12-/m0/s1 |
InChIキー |
UQYYPCBWMLUYAA-LBPRGKRZSA-N |
異性体SMILES |
CSCC[C@@H](C(=O)O)NC(=O)CN1C=CC2=C1C=CC=C2Cl |
正規SMILES |
CSCCC(C(=O)O)NC(=O)CN1C=CC2=C1C=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(5,6,7-trimethoxy-1-methyl-1H-indol-2-yl)methanone](/img/structure/B14936011.png)
![N-(3,5-dimethoxyphenyl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14936023.png)

![N-(4-methoxyphenyl)-3-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanamide](/img/structure/B14936031.png)
![Ethyl [2-({[1-(6-methoxypyridazin-3-yl)piperidin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B14936037.png)
![[4-(2-methoxyphenyl)piperazin-1-yl]{4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}methanone](/img/structure/B14936039.png)
![Methyl 5-(propan-2-yl)-2-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B14936046.png)
![N-[2-(4-methoxyphenyl)-2-oxoethyl]-4-(4-oxo-3,4-dihydroquinazolin-2-yl)butanamide](/img/structure/B14936052.png)


![4-({[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid](/img/structure/B14936070.png)
![methyl N-{[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]carbonyl}-L-methioninate](/img/structure/B14936074.png)

![3-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one](/img/structure/B14936088.png)
